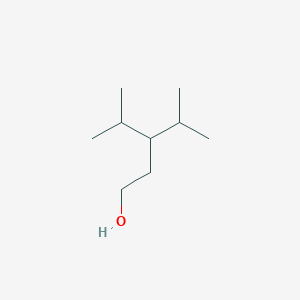![molecular formula C11H10F3N3 B2415327 1-[3-(Trifluorometil)bencil]-1H-pirazol-5-amina CAS No. 1052563-64-0](/img/structure/B2415327.png)
1-[3-(Trifluorometil)bencil]-1H-pirazol-5-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine is a chemical compound that features a trifluoromethyl group attached to a benzyl ring, which is further connected to a pyrazole ring with an amine group at the 5-position.
Aplicaciones Científicas De Investigación
1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine has several scientific research applications:
Mecanismo De Acción
Target of Action
It has been found to display affinity at the human a3 adenosine receptor .
Mode of Action
It is believed to interact with its target receptor, possibly through a combination of hydrophobic interactions and hydrogen bonding . The trifluoromethyl group may enhance the compound’s binding affinity and selectivity .
Biochemical Pathways
Given its affinity for the a3 adenosine receptor, it may influence adenosine signaling pathways .
Pharmacokinetics
The presence of the trifluoromethyl group may enhance the compound’s metabolic stability and bioavailability .
Result of Action
Given its affinity for the a3 adenosine receptor, it may modulate cellular responses mediated by this receptor .
Análisis Bioquímico
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the pyrazole derivative and the biomolecules it interacts with .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, forming pyrazoles under mild conditions . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as lithiation followed by trapping with electrophiles . The use of transition-metal catalysts, photoredox reactions, and multicomponent processes are also common in the large-scale synthesis of pyrazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium.
Substitution: Copper powder and aryl halides in the presence of a base like potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)benzylamine: Similar structure but with different functional groups.
Enasidenib: A trifluoromethyl group-containing drug used as an isocitrate dehydrogenase-2 inhibitor.
Alpelisib: Another trifluoromethyl group-containing drug that inhibits phosphatidylinositol-3-kinase.
Uniqueness: 1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine is unique due to its specific combination of a trifluoromethylbenzyl group and a pyrazole ring, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(6-9)7-17-10(15)4-5-16-17/h1-6H,7,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJINZOVBFSNKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415249.png)

![7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2415251.png)

![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide](/img/structure/B2415258.png)
![2-(3-(4-methoxyphenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2415260.png)
![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2415262.png)

![2-Azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone;hydrochloride](/img/structure/B2415264.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2415267.png)
